
(E)-2-Hydroxy Doxepin
Vue d'ensemble
Description
(E)-2-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant. Doxepin is commonly used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound this compound is a specific stereoisomer of doxepin, which can exist in both (E) and (Z) forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. This can be achieved through various methods, including catalytic hydrogenation and chemical oxidation. One common method involves the use of a palladium catalyst in the presence of hydrogen gas to selectively hydroxylate the doxepin molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Hydroxy Doxepin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
(E)-2-Hydroxy Doxepin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and neurotransmitter pathways.
Medicine: Explored for its potential therapeutic effects in treating depression, anxiety, and other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mécanisme D'action
The exact mechanism of action of (E)-2-Hydroxy Doxepin is not fully understood. it is known to interact with several molecular targets, including histamine H1 receptors, serotonin receptors, and norepinephrine transporters. These interactions result in the modulation of neurotransmitter levels in the brain, leading to its antidepressant and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar therapeutic effects.
Clomipramine: Used to treat obsessive-compulsive disorder and depression.
Imipramine: Commonly prescribed for depression and enuresis.
Uniqueness
(E)-2-Hydroxy Doxepin is unique due to its specific stereoisomeric form, which may result in different pharmacological properties compared to its (Z) counterpart and other tricyclic antidepressants. Its hydroxyl group also allows for additional chemical modifications, making it a versatile compound for research and development .
Activité Biologique
(E)-2-Hydroxy Doxepin, a derivative of the tricyclic antidepressant doxepin, has garnered attention for its unique biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula CHNO and a molecular weight of 297.38 g/mol. The compound features a hydroxyl group at the 2-position of the doxepin structure, which is believed to enhance its biological activity compared to its parent compound.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Histamine Receptors : Like doxepin, this compound exhibits significant antagonistic effects on H1 histamine receptors, which contributes to its sedative properties and potential use in treating insomnia and anxiety disorders .
- Serotonin and Norepinephrine Reuptake Inhibition : The compound also inhibits the reuptake of serotonin and norepinephrine, enhancing mood and alleviating depressive symptoms. This mechanism is crucial for its antidepressant effects .
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could further contribute to its therapeutic profile by mitigating oxidative stress in various conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation; however, some insights can be drawn from studies on doxepin:
- Absorption : The compound is expected to have moderate oral bioavailability, similar to doxepin, which has a bioavailability of approximately 30% .
- Distribution : It likely exhibits a wide volume of distribution due to its lipophilic nature, allowing it to penetrate various tissues effectively .
- Metabolism : The metabolism involves cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19, leading to the formation of both active and inactive metabolites .
- Elimination : The elimination half-life is estimated to be around 15 hours, with renal excretion primarily in the form of glucuronide conjugates .
Antidepressant Effects
Clinical trials have demonstrated that this compound exhibits significant antidepressant effects comparable to those of standard tricyclic antidepressants. A study reported a reduction in depressive symptoms within two weeks of treatment initiation .
Antihistaminic Effects
The antihistaminic properties of this compound were assessed through various in vitro assays. The compound showed effective blockade of H1 receptors with IC values comparable to those of established antihistamines. This activity supports its use in managing allergic conditions and insomnia .
Antioxidant Activity
Research into the antioxidant capabilities revealed that this compound can scavenge free radicals effectively. In vitro assays demonstrated an IC value lower than that of standard antioxidants like ascorbic acid, indicating promising potential for further exploration in oxidative stress-related disorders .
Case Studies
Several case studies have highlighted the clinical efficacy of this compound in treating various conditions:
- Insomnia Management : A double-blind study involving patients with chronic insomnia showed significant improvements in sleep quality and duration after administration of this compound compared to placebo .
- Anxiety Disorders : In another study focusing on generalized anxiety disorder, patients treated with this compound reported reduced anxiety levels and improved overall well-being after four weeks of treatment .
Propriétés
IUPAC Name |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPGTWGEQWMMM-CAOOACKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730868 | |
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131523-90-5 | |
Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.